
2-(3-Methylmorpholin-4-YL)pyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylmorpholin-4-yl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C10H13N3O2 It is a pyrimidine derivative that features a morpholine ring substituted with a methyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylmorpholin-4-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with 3-methylmorpholine. The reaction is carried out in the presence of a base such as sodium hydroxide in a solvent like ethanol or methanol. The mixture is stirred at room temperature for about an hour .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methylmorpholin-4-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: 2-(3-Methylmorpholin-4-yl)pyrimidine-5-carboxylic acid.
Reduction: 2-(3-Methylmorpholin-4-yl)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Methylmorpholin-4-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Methylmorpholin-4-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Morpholin-4-yl)pyrimidine-5-carbaldehyde: Lacks the methyl group on the morpholine ring.
2-(3-Methylmorpholin-4-yl)pyrimidine-4-carbaldehyde: The aldehyde group is positioned differently on the pyrimidine ring.
Uniqueness
2-(3-Methylmorpholin-4-yl)pyrimidine-5-carbaldehyde is unique due to the specific positioning of the methyl group on the morpholine ring and the aldehyde group on the pyrimidine ring
Eigenschaften
Molekularformel |
C10H13N3O2 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
2-(3-methylmorpholin-4-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3O2/c1-8-7-15-3-2-13(8)10-11-4-9(6-14)5-12-10/h4-6,8H,2-3,7H2,1H3 |
InChI-Schlüssel |
QUMAZIQKESUYRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COCCN1C2=NC=C(C=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


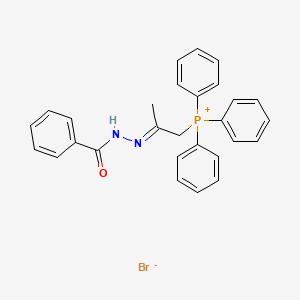
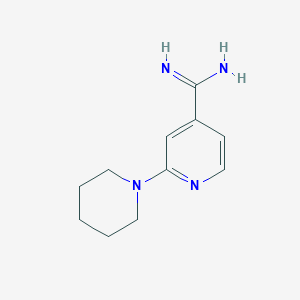
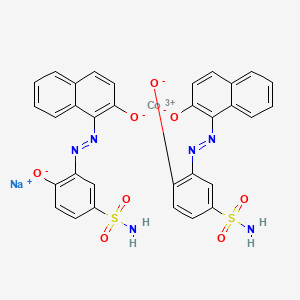
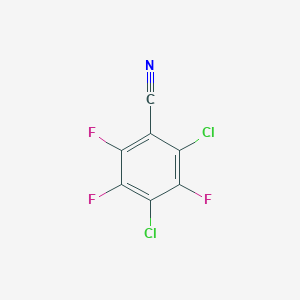
![7-(Trifluoromethyl)benzo[d]oxazol-2-ol](/img/structure/B13153448.png)
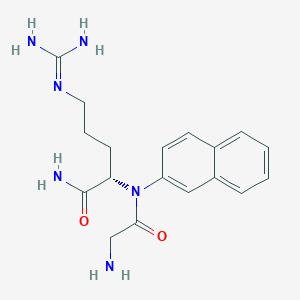


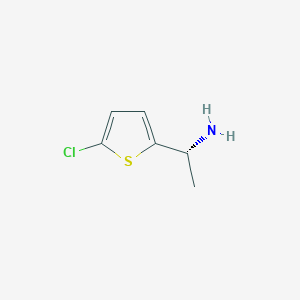
![N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B13153494.png)
![9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13153499.png)



